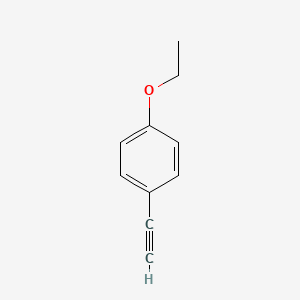

4-Ethoxyphenylacetylene

Description

Contextual Significance in Organic Synthesis and Materials Science

In the realm of organic synthesis , 4-Ethoxyphenylacetylene serves as a crucial precursor in the construction of pharmaceuticals and fine chemicals. nbinno.com The terminal alkyne group is particularly reactive and participates in a variety of coupling reactions, most notably the Sonogashira coupling, which forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is fundamental for constructing complex molecular architectures found in many natural products and drug candidates. wikipedia.orgorganicreactions.orgnih.gov The ethoxy group, on the other hand, modulates the electronic properties and solubility of the molecule and its derivatives.

In materials science , this compound is instrumental in the development of advanced materials such as conjugated polymers, liquid crystals, and nanomaterials. nbinno.comwikipedia.orgguidechem.com The rigid, linear structure imparted by the acetylene (B1199291) unit is essential for creating materials with specific optical and electronic properties. researchgate.net For instance, polymers derived from this compound, known as poly(arylacetylene)s, are investigated for their potential in organic electronics, including applications in organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com Furthermore, its derivatives are used in the formulation of liquid crystal displays (LCDs) due to their ability to influence the optical properties of the material.

Historical Trajectory of Arylacetylene Research

The study of acetylenic compounds has a long history, but the field of arylacetylene research was significantly propelled forward by the development of palladium-catalyzed cross-coupling reactions. A landmark moment was the introduction of the Sonogashira reaction in 1975 by Kenkichi Sonogashira. wikipedia.orggold-chemistry.org This reaction, which utilizes a palladium catalyst and a copper(I) co-catalyst, provided a highly efficient and mild method for the synthesis of arylalkynes. wikipedia.orglibretexts.org Prior methods reported in the same year by Cassar, and by Dieck and Heck, used only palladium catalysts and required harsher reaction conditions. wikipedia.org The Sonogashira reaction's reliability and broad functional group tolerance revolutionized the synthesis of conjugated enynes and arylalkynes, making previously inaccessible molecules readily available. gold-chemistry.org This breakthrough opened the door for extensive exploration into the properties and applications of arylacetylenes, including their use as precursors for high-carbon materials and functional polymers. harvard.edu

Current Research Frontiers and Unaddressed Challenges

Current research involving this compound and related arylacetylenes is focused on several key areas, driven by the demand for more efficient synthetic methods and novel materials with enhanced performance. cas.orgthecalculatedchemist.com

Key Research Frontiers:

Catalyst Development: A major trend is the development of more efficient and sustainable catalytic systems for arylacetylene synthesis. This includes creating copper-free Sonogashira protocols to prevent the undesired homocoupling of alkynes (Glaser coupling) and the use of novel ligands to improve catalyst stability and activity. wikipedia.orglibretexts.orggolden.com Research into using alternative, more abundant metals like nickel and gold as catalysts is also an active area. wikipedia.org

Polymer Chemistry: The synthesis of well-defined poly(arylacetylene)s is a significant frontier. Modern techniques like rhodium-catalyzed living polymerizations allow for precise control over the polymer's molecular weight and structure, leading to materials with tailored properties for applications in photonics and electronics. mdpi.com

Advanced Materials: Arylacetylenes are being incorporated into sophisticated materials. This includes their use in creating donor-acceptor systems for multilevel data storage, heat-resistant polymers for wave-transparent composites, and functional nanostructures for biomedical applications like drug delivery. acs.orgrsc.orgcas.org

Novel Synthetic Methodologies: Researchers are exploring new ways to utilize the acetylene moiety. This includes using arylacetylenes as two-carbon synthons in novel ring-forming reactions and developing photoredox-catalyzed methods to incorporate the acetylene unit into fine chemicals under mild conditions. nih.govrsc.org

Unaddressed Challenges:

Reaction Efficiency and Selectivity: While methods like the Sonogashira coupling are powerful, challenges remain in achieving high yields and selectivity for complex substrates, especially in large-scale synthesis. The development of catalysts that can operate under milder conditions with lower catalyst loadings is a continuing goal. gold-chemistry.org

Processability of Polymers: Many poly(arylacetylene)s suffer from poor solubility, which limits their processability for creating devices. osti.gov A key challenge is designing monomers and polymerization methods that result in soluble polymers without sacrificing desired electronic or thermal properties.

Stability of Materials: The long-term stability of organic electronic materials derived from arylacetylenes can be a concern. Research is needed to understand and mitigate degradation pathways to ensure the longevity of devices. researchgate.net

Green Chemistry: Reducing the environmental impact of synthetic processes is a major challenge. This involves developing reactions that use greener solvents, reduce waste, and utilize catalysts based on earth-abundant metals. cas.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 79887-14-2 | nih.gov |

| Molecular Formula | C₁₀H₁₀O | nih.gov |

| Molecular Weight | 146.19 g/mol | nih.gov |

| IUPAC Name | 1-ethoxy-4-ethynylbenzene | nih.gov |

| Appearance | Clear to pale-yellow liquid | atomfair.com |

| Purity | ≥95% - ≥97% | nbinno.comatomfair.com |

Table 2: Comparison of Related Arylacetylene Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Research Area |

|---|---|---|---|

| This compound | C₁₀H₁₀O | 146.19 | Intermediate for liquid crystals and polymers atomfair.comguidechem.com |

| 4-Methoxyphenylacetylene | C₉H₈O | 132.16 | Synthesis of functional polymers and organic materials oakwoodchemical.comnih.gov |

| 4-Ethylphenylacetylene | C₁₀H₁₀ | 130.19 | Synthesis of substituted triazines and 1,3-diynes chemicalbook.com |

| Phenylacetylene (B144264) | C₈H₆ | 102.13 | Model substrate in cross-coupling reaction development wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-3-9-5-7-10(8-6-9)11-4-2/h1,5-8H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGNOZUOTHMJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379398 | |

| Record name | 4-ethoxyphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79887-14-2 | |

| Record name | 4-ethoxyphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-4-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Ethoxyphenylacetylene

Established Synthetic Routes to 4-Ethoxyphenylacetylene

The creation of the carbon-carbon triple bond in arylacetylenes like this compound is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. Among these, palladium-catalyzed methods are preeminent.

Palladium-Catalyzed Cross-Coupling Methodologies for Arylacetylenes

The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of arylacetylenes. wikipedia.orgnih.gov This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The process is typically catalyzed by a palladium(0) complex, with copper(I) iodide acting as a co-catalyst, and is carried out in the presence of an amine base, such as triethylamine. libretexts.org

The reaction mechanism is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final arylacetylene product and regenerates the active palladium(0) catalyst. libretexts.org

The choice of aryl halide is crucial, with reactivity following the order: I > OTf > Br >> Cl. wikipedia.org This differential reactivity can be exploited for selective synthesis. For instance, a molecule with both iodo and bromo substituents can be selectively coupled at the iodo position by conducting the reaction at room temperature. wikipedia.org Common palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org

Table 1: Typical Components in a Sonogashira Coupling Reaction This interactive table summarizes the key reagents and their roles in the Sonogashira synthesis of arylacetylenes.

| Component | Example(s) | Role |

| Aryl Halide | 1-Ethoxy-4-iodobenzene, 4-Bromophenetole (B47170) | Electrophilic partner, provides the aryl group. |

| Terminal Alkyne | Ethynylbenzene, Trimethylsilylacetylene (B32187) | Nucleophilic partner, provides the acetylene (B1199291) group. |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation. libretexts.org |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne for transmetalation. libretexts.org |

| Base | Triethylamine, Diisopropylamine | Neutralizes the hydrogen halide byproduct and facilitates catalyst regeneration. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Provides the reaction medium. |

Alternative Alkynylation Strategies for Aryl Derivatives

While the Sonogashira reaction is robust, concerns over the use of potentially corrosive aryl halides and the toxicity of copper have spurred the development of alternative methods.

Decarbonylative and Decarboxylative Couplings: One innovative approach is the palladium-catalyzed decarbonylative alkynylation of aromatic esters with terminal alkynes. oup.com This method provides a halogen-free alternative to the Sonogashira reaction. oup.com Similarly, the decarboxylative coupling of alkynyl carboxylic acids with aryl tosylates offers another pathway that avoids traditional aryl halides. acs.org

Copper-Catalyzed, Palladium-Free Reactions: Systems using only copper catalysts have been developed. An efficient, ligand-free method involves the CuI-catalyzed coupling of arylboronic acids with terminal alkynes under air, representing a simpler alternative to the dual-catalyst Sonogashira reaction. researchgate.net

"Inverse Sonogashira" Reaction: This complementary strategy involves the direct alkynylation of C-H bonds in arenes using alkynyl halides. nih.gov This approach is valuable when the corresponding aryl halide is less accessible than the arene itself. nih.gov

Gold-Catalyzed Alkynylation: A unified protocol for the gold-catalyzed alkynylation of aryl iodides has been developed using silane-based nucleophiles like alkynyl-TMS. rsc.org This method benefits from readily available starting materials and straightforward reaction conditions. rsc.org

Precursor Design and Reactivity for Ethoxyphenylacetylene Synthesis

The synthesis of this compound relies on the careful selection of precursors. In the context of a Sonogashira coupling, the two primary components are an ethoxy-substituted aryl derivative and an acetylene source.

Two main strategies exist:

Starting with this compound: If the goal is to synthesize a more complex molecule, this compound itself can be used as the terminal alkyne precursor and coupled with a different aryl halide. smolecule.com

Synthesizing this compound: To produce the target compound, an ethoxy-substituted aryl halide is coupled with an acetylene source.

Common precursors for the ethoxybenzene moiety include 1-ethoxy-4-iodobenzene and 4-bromophenetole (1-bromo-4-ethoxybenzene). chemsrc.com These can be prepared from the corresponding phenols, such as 4-iodophenol (B32979) or 4-bromophenol. chemsrc.com The acetylene source is often trimethylsilylacetylene (TMSA). The trimethylsilyl (B98337) group serves as a protecting group that can be easily removed in situ or in a subsequent step to yield the terminal alkyne. wikipedia.orggoogle.com A typical synthesis route involves the coupling of an aryl bromide with TMSA, followed by alkaline hydrolysis to remove the silyl (B83357) group. google.com

Table 2: Key Precursors for this compound Synthesis This interactive table details the common starting materials used in the synthesis of this compound via cross-coupling reactions.

| Precursor | CAS Number | Role in Synthesis |

| 1-Ethoxy-4-iodobenzene | 699-08-1 | Aryl halide precursor. chemsrc.com |

| 4-Bromophenetole | 588-96-5 | Aryl halide precursor. chemsrc.com |

| 4-Iodophenol | 540-38-5 | Starting material for 1-ethoxy-4-iodobenzene. chemsrc.com |

| 4-Bromophenol | 106-41-2 | Starting material for 4-bromophenetole. chemsrc.com |

| Trimethylsilylacetylene | 1066-54-2 | Protected source of the acetylene group. google.com |

Reaction Condition Optimization and Process Intensification in Synthesis

Optimizing reaction conditions is critical for achieving high yield, purity, and efficiency in the synthesis of this compound. Methodologies like Design of Experiments (DoE) are employed to systematically study the impact of various parameters, such as catalyst loading, temperature, and reagent stoichiometry. sci-hub.se Such studies have shown that temperature can be a relevant factor in the formation of impurities, while the catalyst loading significantly impacts conversion and purity. sci-hub.se

A major advancement in the synthesis of arylacetylenes is the move from traditional batch processing to continuous-flow systems. acs.orgresearchgate.net This approach represents a form of process intensification, offering several advantages:

Enhanced Safety: Allows for the safe use of hazardous or gaseous reagents, like propyne (B1212725) gas, which is more atom-efficient than TMS-propyne. acs.orgresearchgate.net

Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors enables rapid and precise temperature control, avoiding long equilibration periods. mit.edu

Reduced Reaction Times: High temperatures can be safely achieved, leading to significant reductions in processing time compared to batch methods. acs.orgmit.edu

Increased Efficiency: Continuous-flow protocols can lead to higher product selectivity and reduce the required loading of co-catalysts. acs.org

Table 3: Comparison of Batch vs. Continuous-Flow Sonogashira Protocols This interactive table highlights the operational differences and advantages of continuous-flow synthesis over traditional batch methods, based on findings from process intensification studies. acs.orgresearchgate.netmit.edu

| Parameter | Batch Process | Continuous-Flow Process | Advantage of Flow |

| Reaction Time | Often requires overnight processing. acs.org | Can be as short as a few minutes. acs.orgmit.edu | Drastically reduced cycle times. |

| Temperature Control | Slower heating/cooling, potential for hotspots. | Rapid and precise heating/cooling. mit.edu | Better process control and safety. |

| Reagent Handling | May require less atom-efficient reagents (e.g., TMS-propyne). acs.org | Enables safe use of more efficient reagents (e.g., propyne gas). acs.orgresearchgate.net | Improved atom economy and lower cost. |

| Catalyst Loading | May require higher co-catalyst loadings. acs.org | Often allows for reduced catalyst usage. | Lower cost and less metal contamination. |

| Scalability | Scaling up can be challenging. | More straightforward and predictable scaling. | Facilitates industrial production. |

Green Chemistry Approaches in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rroij.com Several strategies are being applied to the synthesis of this compound and related compounds.

Safer Solvents and Reaction Media: A significant focus is on replacing volatile and toxic organic solvents. Water has emerged as a viable, environmentally benign solvent for Sonogashira couplings, often facilitated by surfactants. researchgate.netorganic-chemistry.org

Catalyst Innovation:

Copper-Free Synthesis: To circumvent the use of toxic copper co-catalysts, numerous copper-free Sonogashira protocols have been developed. nih.govorganic-chemistry.org

Heterogeneous Catalysts: Using catalysts supported on materials like silica (B1680970) or magnetic nanoparticles facilitates easier separation and recycling, reducing waste and cost. researchgate.netresearchgate.net

Atom Economy: The use of alternative synthetic routes, such as the decarbonylative coupling of aromatic esters, avoids the generation of corrosive waste from aryl halides. oup.com Similarly, employing propyne gas directly instead of a protected version like TMS-propyne improves atom economy. acs.org

Metal-Free Synthesis: Emerging research focuses on entirely metal-free catalytic systems. For instance, the synthesis of related quinoline (B57606) structures has been achieved using readily available organic reagents and catalysts like p-TSA·H₂O, with DMSO acting as both solvent and a carbon source, showcasing high atom economy. researchgate.net

These approaches align with the core tenets of green chemistry by preventing waste, designing safer chemicals and processes, and increasing energy efficiency. rroij.com

Advanced Chemical Transformations and Mechanistic Reactivity Studies of 4 Ethoxyphenylacetylene

Investigations into the Reactivity of the Ethynyl (B1212043) Functional Group

The ethynyl group of 4-ethoxyphenylacetylene is a versatile functional handle that participates in a variety of chemical transformations. Its reactivity is central to the construction of more complex molecular scaffolds.

Alkyne metathesis is a powerful reaction for the formation of new carbon-carbon triple bonds, involving the redistribution of alkyne fragments. chemistry-reaction.com This reaction typically requires a metal catalyst, such as a transition metal carbene complex, which facilitates the cleavage and reformation of carbon-carbon triple bonds. chemistry-reaction.comwikipedia.org The mechanism is understood to proceed through a metallacyclobutadiene intermediate. wikipedia.orgbeilstein-journals.org

For this compound, alkyne metathesis provides a direct route to synthesize a diverse range of derivatives. These reactions can be categorized into several types, including alkyne cross metathesis (ACM), ring-closing alkyne metathesis (RCAM), and ring-opening alkyne metathesis polymerization (ROAMP). beilstein-journals.org The driving force for these reactions is often the removal of a small, volatile alkyne like acetylene (B1199291) or 2-butyne. wikipedia.org This methodology has been successfully applied in the synthesis of complex molecules, including natural products and macrocycles. wikipedia.orgnih.govnih.govrsc.org For instance, the synthesis of the anti-malarial macrodiolide samroiyotmycin A utilized a late-stage one-pot alkyne cross metathesis–ring-closing metathesis (ACM–RCAM) reaction. nih.gov

Modern catalysts, such as those based on molybdenum and tungsten, have significantly improved the efficiency and substrate scope of alkyne metathesis. wikipedia.orgbeilstein-journals.org Some recently developed catalysts can even operate under open-air conditions, which simplifies the experimental procedure. nih.gov

A table summarizing representative alkyne metathesis reactions involving aryl acetylenes is presented below.

Table 1: Examples of Alkyne Metathesis Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref. |

| 1-Phenylpropyne | 1-Phenylpropyne | [HC≡Mo{N(t-Bu)Ar}3] | Symmetrical Alkyne | beilstein-journals.org |

| Di-alkyne | - | Molybdenum or Tungsten based | Cyclic Alkyne (via RCAM) | wikipedia.org |

| Bisalkyne building blocks | - | Molybdenum alkylidyne | Macrodiolide Core (via ACM-RCAM) | nih.gov |

| 4-Propynylbenzaldehyde | 4-Propynylbenzaldehyde | Multidentate ligand with precursor VI | Symmetrical Alkyne | nih.gov |

The triple bond of this compound is susceptible to oxidation by various reagents, leading to a range of products depending on the reaction conditions. msu.edu Common oxidizing agents include ozone (O₃) and potassium permanganate (B83412) (KMnO₄), which typically cleave the triple bond to yield carboxylic acids. msu.edumasterorganicchemistry.com For an internal alkyne like a derivative of this compound, this would result in two carboxylic acid molecules. masterorganicchemistry.com If this compound itself, a terminal alkyne, is subjected to ozonolysis, it would yield 4-ethoxybenzoic acid and carbon dioxide. masterorganicchemistry.com

Under carefully controlled conditions, it is possible to achieve partial oxidation to form 1,2-diketones without cleaving the carbon-carbon triple bond. masterorganicchemistry.com Other oxidative transformations can be initiated by peroxyl radicals, which can add to the alkyne to form an intermediate vinyl radical. acs.org This can then undergo further reactions to yield α-oxo carbenes, which are highly reactive intermediates. acs.org Gold-catalyzed oxidations of alkynes have also been developed, using reagents like pyridine (B92270) N-oxides to generate α-oxo gold carbenoid intermediates. bham.ac.uk These can then be used in subsequent transformations to build molecular complexity. bham.ac.uk

The table below summarizes the outcomes of different oxidative transformations on alkynes.

Table 2: Products of Alkyne Oxidation

| Oxidizing Agent | Alkyne Type | Primary Product(s) | Ref. |

| Ozone (O₃), then workup | Internal | Two Carboxylic Acids | masterorganicchemistry.com |

| Ozone (O₃), then workup | Terminal | Carboxylic Acid and CO₂ | masterorganicchemistry.com |

| Potassium Permanganate (KMnO₄) | Internal/Terminal | Carboxylic Acids (via cleavage) | msu.edu |

| Potassium Permanganate (KMnO₄), neutral, mild | Internal | 1,2-Diketone | masterorganicchemistry.com |

| Peroxyl Radicals (R''XOO•) | Internal | α-Oxo Carbene/Diketones | acs.org |

| Pyridine N-oxide/Gold Catalyst | Internal | α,β-Unsaturated Imides/Vinylogous Carbimates | bham.ac.uk |

The triple bond of this compound can be fully or partially reduced to the corresponding alkane or alkene, respectively. Complete reduction to 1-ethoxy-4-ethylbenzene can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum, or nickel under hydrogen pressure. msu.edulibretexts.orgyoutube.com

Partial reduction to an alkene can be controlled to yield either the cis- or trans-isomer. The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead and quinoline) results in the syn-addition of hydrogen, selectively forming the cis-alkene. youtube.com Conversely, reduction with sodium or lithium metal in liquid ammonia, known as a dissolving metal reduction, proceeds via a radical anion intermediate and results in the anti-addition of hydrogen to give the trans-alkene. youtube.com It is also possible to selectively reduce the triple bond in the presence of other reducible functional groups, such as aromatic rings, by choosing appropriate reaction conditions. libretexts.org For instance, catalytic hydrogenation under milder conditions can reduce an alkene without affecting a benzene (B151609) ring. libretexts.org

A summary of reduction methods for alkynes is provided in the table below.

Table 3: Selective Reduction of Alkynes

| Reagents and Conditions | Product Stereochemistry | Resulting Functional Group | Ref. |

| H₂, Pd/C, Pt, or Ni | - | Alkane | youtube.comorganic-chemistry.org |

| H₂, Lindlar's Catalyst | cis (syn-addition) | Alkene | youtube.com |

| Na or Li, liquid NH₃ | trans (anti-addition) | Alkene | youtube.com |

Hydrofunctionalization involves the addition of a hydrogen atom and another fragment (X) across the triple bond. wikipedia.org This class of reactions is highly valuable for its atom economy and ability to introduce diverse functionalities. mdpi.com For a terminal alkyne like this compound, the regioselectivity of the addition can be either Markovnikov (addition of X to the more substituted carbon) or anti-Markovnikov (addition of X to the terminal carbon). wikipedia.org

Various metal catalysts are employed to control the outcome of these reactions. mdpi.comrsc.org Examples of hydrofunctionalization include:

Hydroamination: The addition of an N-H bond across the alkyne. mdpi.com

Hydroalkoxylation (Hydroetherification): The addition of an O-H bond. wikipedia.org

Hydroboration: The addition of a B-H bond. nih.gov

Hydrosilylation: The addition of a Si-H bond. wikipedia.org

Hydrohalogenation: The addition of an H-X (X = halide) bond. uniovi.es

Hydroazidation: The addition of an H-N₃ bond, which can be catalyzed by silver(I) azide (B81097) to produce vinyl azides. organic-chemistry.org

Recent advances have focused on developing catalytic systems that allow for differential dihydrofunctionalization, where both pi bonds of the alkyne are functionalized in a single reaction. nih.gov For instance, a cooperative copper/palladium catalyst system can promote the reductive coupling of terminal alkynes, aryl halides, and pinacolborane to form benzylic alkyl boronates. nih.gov

Coupling Reactions Utilizing this compound as a Core Building Block

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is a cornerstone reaction in organic synthesis, widely used for constructing complex molecules due to its mild reaction conditions and functional group tolerance. wikipedia.orgnih.govrsc.org The reaction is typically catalyzed by a palladium complex, with copper(I) iodide as a co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

This compound is an ideal substrate for Sonogashira coupling, serving as the terminal alkyne component. It can be coupled with a wide variety of aryl or vinyl halides to create more elaborate structures. researchgate.net This reaction has been instrumental in the synthesis of pharmaceuticals, natural products, and advanced organic materials. wikipedia.orglibretexts.org For example, it has been used to synthesize 1-[2-(4-ethoxyphenyl)ethynyl]-4-propylbenzene (B1583571) from this compound and 4-bromopropylbenzene. The efficiency and selectivity of the Sonogashira coupling can be influenced by the choice of catalyst, ligands, base, and solvent. lucp.net While copper co-catalysis is common, copper-free Sonogashira protocols have also been developed to circumvent issues like the formation of alkyne homocoupling byproducts. libretexts.orgnih.gov

A typical Sonogashira coupling involving this compound is outlined below.

Table 4: Typical Sonogashira Coupling Reaction

| Component | Example | Role | Ref. |

| Terminal Alkyne | This compound | Core Building Block | |

| Aryl Halide | 4-Bromopropylbenzene | Coupling Partner | |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Primary Catalyst | libretexts.org |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst | wikipedia.org |

| Base | Triethylamine | Acid Scavenger | |

| Solvent | Tetrahydrofuran (THF) | Reaction Medium |

Other Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

This compound serves as a versatile substrate in a variety of metal-catalyzed carbon-carbon bond-forming reactions beyond the more common coupling reactions. These transformations are crucial for the synthesis of complex organic molecules. Transition metal catalysis, in particular, has proven effective in activating the alkyne moiety of this compound for further functionalization. nih.govrsc.org

One significant class of reactions is the cycloaddition of this compound. For instance, gold-catalyzed reactions have been explored for the synthesis of highly functionalized heterocycles. In these reactions, gold catalysts activate the alkyne, facilitating its participation in cycloaddition cascades. bham.ac.uk For example, the reaction of this compound with specific partners in the presence of a gold catalyst can lead to the formation of oxazole (B20620) derivatives. bham.ac.uk

Furthermore, palladium-catalyzed reactions are prominent in the functionalization of alkynes. libretexts.org The Heck reaction, which typically involves the coupling of an aryl or vinyl halide with an alkene, can also be adapted for alkynes like this compound to form substituted alkynes or dienes. iitk.ac.in The Sonogashira coupling, another palladium-catalyzed reaction, is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. iitk.ac.in While these are standard coupling reactions, variations and tandem processes that initiate with these steps fall under a broader scope of carbon-carbon bond formation.

Cobalt-mediated ring-forming reactions, such as the Pauson-Khand reaction, can potentially utilize this compound to construct cyclopentenones. libretexts.org Additionally, cobalt-catalyzed alkyne cyclotrimerization offers a route to substituted benzene rings. libretexts.org Iron-catalyzed cross-coupling reactions have also emerged as a cost-effective and less toxic alternative to palladium for coupling alkyl halides with alkynyl Grignard reagents, a methodology applicable to derivatives of this compound. organic-chemistry.org

The following table provides a summary of various metal-catalyzed carbon-carbon bond-forming reactions involving alkyne substrates, which are applicable to this compound.

| Reaction Type | Metal Catalyst | Reactant Partner | Product Type |

| Cycloaddition | Gold (e.g., AuBr3) | N-ylide | Oxazole |

| Heck Alkynylation | Palladium (e.g., Pd(PPh3)4) | Benzyl chloride | Substituted allene |

| Sonogashira Coupling | Palladium (e.g., Pd(PPh3)4) | Aryl/Vinyl halide | Substituted alkyne |

| Pauson-Khand Reaction | Cobalt | Alkene, CO | Cyclopentenone |

| Alkyne Cyclotrimerization | Cobalt | - | Substituted benzene |

| Iron-Catalyzed Cross-Coupling | Iron | Alkyl Grignard reagent | Substituted alkyne |

Metal-Free Cross-Coupling Strategies

In recent years, the development of metal-free cross-coupling reactions has gained significant traction due to the economic and environmental benefits of avoiding transition metals. preprints.orgsioc-journal.cn These methods provide alternative pathways for forming carbon-carbon bonds, often utilizing radical or ionic mechanisms. cas.cn While direct examples involving this compound are not extensively documented in readily available literature, the principles of these reactions can be applied to this substrate.

Metal-free cross-coupling reactions often rely on the generation of reactive intermediates from aryl halides or other precursors, which can then react with a coupling partner. preprints.org For terminal alkynes like this compound, a key step would be the deprotonation of the alkyne to form a potent nucleophile, the acetylide anion. libretexts.orgmsu.edu This acetylide can then participate in substitution reactions with suitable electrophiles.

Base-promoted homolytic aromatic substitution (HAS)-type coupling reactions represent one approach where a strong base can initiate the formation of an aryl radical from an aryl halide, which could then potentially react with an acetylide. cas.cn Another strategy involves the use of organocatalysts to facilitate the coupling.

While the direct metal-free coupling of this compound with, for example, an aryl halide to form a diarylacetylene without a metal catalyst is a challenging transformation, the conceptual framework for such reactions is an active area of research. acs.org The focus is on developing methods that can generate the necessary reactive species under conditions that avoid the use of transition metals. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution Patterning

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution, allowing for the introduction of various functional groups. The existing ethoxy and acetylene substituents direct the regiochemical outcome of these reactions. wikipedia.org

Electrophilic Aromatic Substitution (SEAr):

The ethoxy group is an ortho-, para-directing and activating group due to its electron-donating nature. The acetylenic group is generally considered a deactivating group and a meta-director. In this compound, the powerful activating effect of the ethoxy group dominates, directing incoming electrophiles primarily to the positions ortho to the ethoxy group (positions 2 and 6). wikipedia.org

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com For example, bromination of this compound would be expected to yield primarily 1-bromo-2-ethoxy-4-ethynylbenzene (B8165950) and/or 1-bromo-3-ethoxy-5-ethynylbenzene. The reaction proceeds through a cationic intermediate, a benzenium ion, which is stabilized by the electron-donating ethoxy group. libretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the benzene ring of this compound itself is generally unfavorable as the ring is electron-rich and lacks a good leaving group. wikipedia.org SNAr reactions typically require an electron-withdrawing group to be present on the aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate, and a good leaving group, such as a halide. wikipedia.orgpressbooks.pubmasterorganicchemistry.com

However, if this compound were to be first functionalized with a leaving group (e.g., a halogen) and a strong electron-withdrawing group (e.g., a nitro group), subsequent SNAr reactions would become feasible. The position of these groups would be critical in determining the reaction's success. For an SNAr reaction to be efficient, the electron-withdrawing group should be positioned ortho or para to the leaving group to effectively stabilize the intermediate carbanion through resonance. pressbooks.pubmasterorganicchemistry.com

Studies on Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound can lead to products with specific regiochemistry and stereochemistry, which are critical for applications in materials science and medicinal chemistry.

Regioselectivity:

Regioselectivity is a key consideration in reactions involving the triple bond and the aromatic ring. In cycloaddition reactions, for example, the regiochemical outcome is often governed by the electronic properties of the reactants. mit.edunumberanalytics.com In the Diels-Alder reaction, where an alkyne can act as a dienophile, the substitution pattern on both the diene and the alkyne influences the orientation of the addition. numberanalytics.comimperial.ac.uk For this compound, the electron-donating ethoxy group influences the polarization of the alkyne, which in turn directs the approach of the diene.

In electrophilic additions to the alkyne, such as hydrohalogenation, the reaction typically follows Markovnikov's rule, where the hydrogen adds to the carbon atom of the alkyne that is bonded to the aromatic ring, and the halogen adds to the terminal carbon. However, the regioselectivity can be influenced by the reaction conditions and the presence of catalysts.

Stereoselectivity:

Stereoselectivity becomes important when new chiral centers are formed during the derivatization of this compound. For instance, in the reduction of the alkyne to an alkene, the choice of reagent determines the stereochemical outcome. Hydrogenation with a Lindlar catalyst will produce the (Z)-alkene, while a dissolving metal reduction (e.g., sodium in liquid ammonia) will yield the (E)-alkene.

In reactions where a nucleophile adds to the alkyne, if the resulting product can exist as stereoisomers, the reaction may proceed with a degree of stereoselectivity. Asymmetric synthesis methods, employing chiral catalysts or reagents, can be used to control the stereochemical outcome of such transformations, leading to the preferential formation of one enantiomer or diastereomer. nih.gov For example, in the nucleophilic addition of an acetylide to a prochiral ketone, a chiral catalyst can direct the attack to one face of the carbonyl group, resulting in an enantiomerically enriched propargyl alcohol. libretexts.org

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is fundamental to optimizing reaction conditions and predicting the feasibility of transformations.

Reaction Kinetics:

The study of reaction kinetics provides insights into the rate of a reaction and the factors that influence it, such as concentration, temperature, and the presence of a catalyst. youtube.comvernier.com For transformations of this compound, kinetic studies can help to elucidate reaction mechanisms. For example, in a metal-catalyzed cross-coupling reaction, determining the reaction order with respect to the reactants and the catalyst can help to identify the rate-determining step. nih.gov

The rate of electrophilic aromatic substitution on the benzene ring of this compound is significantly enhanced by the electron-donating ethoxy group. Kinetic studies would likely show a faster reaction rate compared to unsubstituted phenylacetylene (B144264).

Mechanochemical reactions, where mechanical force is used to induce a chemical transformation, present a unique area for kinetic analysis. The reaction rate in such systems can scale with the energy input from the milling process. chemrxiv.org

Thermodynamic Analysis:

Thermodynamic analysis determines the feasibility of a reaction by evaluating the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. nih.gov For reactions involving this compound, thermodynamic data can be estimated using computational methods or obtained from experimental measurements. semanticscholar.org

Spectroscopic and Analytical Characterization Methodologies for 4 Ethoxyphenylacetylene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 4-ethoxyphenylacetylene. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the ethoxy group, the aromatic ring protons, and the acetylenic proton.

The ethoxy group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The aromatic protons appear in the downfield region, and their splitting patterns can reveal the substitution pattern on the benzene (B151609) ring. The terminal acetylenic proton is a singlet and appears at a characteristic chemical shift.

Table 1: Representative ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetylenic C-H | ~3.00 | Singlet |

| Aromatic C-H | ~6.8-7.5 | Multiplet/Doublets |

| Methylene (-OCH₂-) | ~4.1 | Quartet |

| Methyl (-CH₃) | ~1.4 | Triplet |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

In derivatives of this compound, such as those with additional substituents on the phenyl ring or modifications to the ethoxy group, the chemical shifts and coupling constants of the protons will be altered, providing valuable information for structural confirmation. wiley.comrsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Since the natural abundance of the ¹³C isotope is low (about 1.1%), these spectra are typically acquired with proton decoupling to enhance signal intensity, resulting in a spectrum of singlets for each unique carbon atom. hw.ac.uk

The ¹³C NMR spectrum of this compound shows distinct signals for the ethoxy carbons, the aromatic carbons (both substituted and unsubstituted), and the two acetylenic carbons. The carbon attached to the oxygen of the ethoxy group (ipso-carbon) resonates at a significantly downfield chemical shift. hw.ac.uk

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C-O (Aromatic) | ~159 |

| Aromatic C-H | ~133, ~114 |

| C≡C-H (Aromatic side) | ~114 |

| C≡C-H (Terminal side) | ~84, ~76 |

| Methylene (-OCH₂-) | ~67 |

| Methyl (-CH₃) | ~14 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. wiley.com

Analysis of ¹³C NMR data is crucial for confirming the carbon skeleton and identifying the presence of quaternary carbons, which are not observed in ¹H NMR spectra.

For more complex derivatives of this compound or in cases of significant signal overlap in 1D spectra, two-dimensional (2D) NMR techniques are employed. scielo.org.za These methods provide correlation information between different nuclei, aiding in the unambiguous assignment of ¹H and ¹³C signals. ipb.pt

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to trace out the connectivity of protons within a spin system. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a proton's signal to its attached carbon. scielo.org.za

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is particularly useful for identifying connections across quaternary carbons and functional groups. scielo.org.zalibretexts.org

These advanced techniques are invaluable for the complete and accurate structural elucidation of novel or complex this compound derivatives. scielo.org.zaipb.pt

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups and providing a unique "fingerprint" for a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. eag.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

In the FTIR spectrum of this compound, key functional groups give rise to characteristic absorption bands:

C≡C-H stretch: A sharp, often weak to medium intensity band appears around 3300-3250 cm⁻¹ for the terminal alkyne C-H bond. wiley.com

C≡C stretch: The carbon-carbon triple bond stretch is observed in the region of 2150-2100 cm⁻¹.

C-O stretch: The ether linkage (Ar-O-C) produces strong absorption bands in the 1250-1000 cm⁻¹ region.

Aromatic C=C stretch: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group are found just below 3000 cm⁻¹. researchgate.net

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Acetylenic C-H Stretch | ~3284 | Sharp, Medium |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Strong |

| C≡C Stretch | ~2100 | Weak to Medium |

| Aromatic C=C Stretch | ~1600, ~1510 | Strong |

| Aryl Ether C-O Stretch | ~1250 | Strong |

Source: Data compiled from various spectroscopic resources. wiley.com

FTIR is a rapid and powerful tool for confirming the presence of the key ethoxy, phenyl, and acetylene (B1199291) functionalities in the target molecule. eag.com

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. libretexts.org It is based on the inelastic scattering of monochromatic light, usually from a laser. youtube.comedinst.com A key difference is that Raman activity is dependent on a change in polarizability during a vibration, whereas FTIR activity depends on a change in the dipole moment. libretexts.org

For this compound, the C≡C triple bond, being a highly polarizable and relatively symmetric functional group, often gives a strong signal in the Raman spectrum, even if it is weak in the IR spectrum. This makes Raman spectroscopy particularly useful for studying the acetylenic portion of the molecule. The aromatic ring vibrations also produce characteristic Raman bands.

The combination of FTIR and Raman spectroscopy provides a more complete vibrational analysis of this compound and its derivatives, as some vibrational modes may be active in one technique but not the other. libretexts.org This dual-technique approach offers a comprehensive molecular fingerprint for identification and characterization. youtube.comnih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, is fundamental to understanding the electronic behavior of these molecules.

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique used to investigate the electronic transitions within molecules like this compound. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these electronic states. msu.edu

For organic molecules with π-systems, such as those containing phenyl and acetylene groups, the most significant electronic transitions are typically π → π* transitions. elte.hu These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. elte.hu The presence of conjugation, the alternating system of single and double or triple bonds in this compound, significantly influences the energy of these transitions. msu.edu Increased conjugation generally leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift). msu.edu

The UV-Vis spectrum of a this compound derivative would be expected to show characteristic absorption bands corresponding to its specific electronic structure. For instance, studies on similar π-conjugated systems like pentafluorinated tolane derivatives have shown distinct absorption maxima (λmax) in the UV region. nih.govacs.org The solvent used can also affect the absorption spectrum, with changes in solvent polarity potentially causing shifts in the absorption peaks. shu.ac.uk

Table 1: Illustrative UV-Vis Absorption Data for Phenylacetylene (B144264) Derivatives

| Compound/Derivative Type | Solvent | Absorption Maximum (λmax) (nm) | Reference |

| Pentafluorinated Tolane Derivatives | CH2Cl2 | ~300-350 | nih.govacs.org |

| Poly(phenylacetylene)s | Various | Broad absorption, can extend into the visible region | researchgate.net |

Note: This table provides illustrative data based on similar compounds to demonstrate the type of information obtained from UV-Vis spectroscopy. Specific values for this compound would require experimental determination.

Photoluminescence (PL) spectroscopy is a vital tool for characterizing the light-emitting properties of materials, which is crucial for their use in optoelectronic devices. nih.gov This technique involves exciting a sample with light of a specific wavelength and then measuring the spectrum of the emitted light. Molecules that exhibit strong luminescence in the solid state are particularly important for applications like lighting and displays. nih.gov

Derivatives of this compound, particularly those with extended π-conjugated systems, have the potential to be photoluminescent. For example, novel pentafluorinated tolane derivatives have been synthesized and shown to exhibit PL characteristics in both dilute solutions and in the solid (crystalline) state. nih.govacs.org The emission properties, such as the maximum emission wavelength (λPL) and the shape of the emission spectrum, can be tuned by modifying the molecular structure. nih.gov For instance, the introduction of different substituents can alter the electronic properties and, consequently, the color of the emitted light. acs.org

The photophysical behavior of these compounds can also be sensitive to their environment. Solvatochromism, a change in the emission color with varying solvent polarity, can occur in molecules with a significant dipole moment. acs.org This property is a direct consequence of the interaction between the solute molecule and the surrounding solvent molecules.

Table 2: Example Photoluminescence Data for Tolane Derivatives

| Compound | State | Emission Maximum (λPL) (nm) | Emission Color | Reference |

| Pentafluorinated tolane with methoxy (B1213986) substituent | Crystal | 477 | Blue-white | acs.org |

| Other pentafluorinated tolane derivatives | Crystal | 398–403 | Deep-blue | acs.org |

Note: This table is based on data for related tolane derivatives and serves to illustrate the type of information gathered from photoluminescence spectroscopy.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. uni-saarland.deyoutube.com In a typical mass spectrometer, a sample is first ionized, and the resulting ions are then separated based on their m/z ratio and detected. msu.edu

For a compound like this compound, electron ionization (EI) is a common method. In EI-MS, high-energy electrons bombard the molecule, causing it to lose an electron and form a molecular ion (M+•). uni-saarland.de The peak corresponding to this unfragmented radical cation in the mass spectrum confirms the molecular weight of the compound. uni-saarland.de

The energy imparted during ionization can also cause the molecular ion to break apart into smaller, charged fragments. uni-saarland.de The pattern of these fragments is characteristic of the molecule's structure. libretexts.org Analyzing these fragmentation patterns can provide valuable information about the connectivity of atoms within the molecule. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org Fragmentation might involve the loss of the ethoxy group or cleavage at the acetylene unit.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition of the compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination of Solid Derivatives

X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. mat-cs.com When a beam of X-rays strikes a crystalline material, the regularly arranged atoms cause the X-rays to diffract in specific directions. umass.edu The resulting diffraction pattern is a unique "fingerprint" of the crystal's structure. umass.edu

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. umass.edu While it doesn't provide the same level of detail as single-crystal XRD, it is useful for phase identification, assessing sample purity, and determining the degree of crystallinity in polymeric materials. researchgate.neticdd.com For polymers derived from this compound, XRD can distinguish between crystalline and amorphous regions, which affects the material's mechanical and thermal properties. icdd.com

Table 3: Information Obtainable from X-ray Diffraction

| XRD Technique | Sample Type | Information Obtained |

| Single-Crystal XRD | Single Crystal | Atomic coordinates, bond lengths, bond angles, crystal system, space group |

| Powder XRD (PXRD) | Polycrystalline Powder | Phase identification, lattice parameters, crystallite size, percent crystallinity |

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability Investigations

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. infinitiaresearch.com It is a crucial method for evaluating the thermal stability of materials, particularly polymers. plos.org The TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. infinitiaresearch.com

For polymers derived from this compound, TGA can determine the temperatures at which the material begins to decompose. ripublication.com The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of the polymer's thermal stability. uaeu.ac.ae The analysis can reveal single or multi-step degradation processes, with each step corresponding to the loss of specific components of the polymer structure. plos.orguaeu.ac.ae

TGA is widely used to study the thermal properties of various polymers, including those with structures analogous to poly(this compound). plos.orgripublication.comnih.gov For example, studies on poly(phenylacetylene)s have utilized TGA to evaluate their thermal stability. researchgate.net The atmosphere in the TGA furnace (e.g., inert like nitrogen or oxidative like air) can be controlled to simulate different environmental conditions and study their effect on degradation. infinitiaresearch.com

Table 4: Typical Data from Thermogravimetric Analysis of a Polymer

| Parameter | Description | Typical Information |

| Onset Decomposition Temperature (Td) | The temperature at which significant weight loss begins. | Indicates the upper temperature limit for the material's use. |

| Decomposition Steps | The number of distinct weight loss events on the TGA curve. | Provides insight into the degradation mechanism. |

| Residual Mass | The percentage of mass remaining at the end of the experiment. | Indicates the amount of non-volatile residue (e.g., char). |

Applications of 4 Ethoxyphenylacetylene in Advanced Materials Science

Polymer Chemistry and Engineering

The versatility of 4-ethoxyphenylacetylene has been exploited in several areas of polymer chemistry to create materials with specific and enhanced functionalities.

Synthesis of Poly(arylacetylene)s and Related Polymer Architectures

Poly(arylacetylene)s are a class of conjugated polymers known for their interesting optical and electronic properties. The polymerization of this compound, and its copolymerization with other acetylene (B1199291) monomers, is a key method for producing these materials.

Rhodium-based catalysts, such as [Rh(nbd)Cl]2 (nbd = 2,5-norbornadiene), are highly effective for the polymerization of monosubstituted acetylenes like this compound. researchgate.netmdpi.com These catalysts are known for their high tolerance to various functional groups and can produce high molecular weight polymers with a highly stereoregular cis-transoidal chain structure. researchgate.netmdpi.comias.ac.in The polymerization typically proceeds via a cis-insertion mechanism, leading to polymers with a helical conformation. mdpi.com

Another powerful method for the synthesis of polymers containing this compound units is the Sonogashira cross-coupling reaction. wikipedia.orgwashington.edulibretexts.orgrsc.org This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. wikipedia.orglibretexts.org This method is particularly useful for creating well-defined copolymers with alternating structural units, allowing for precise control over the polymer's electronic and physical properties. The reaction conditions are generally mild and tolerate a wide range of functional groups. wikipedia.orglibretexts.org

Design and Engineering of Polymers with Tailored Thermal and Mechanical Properties

The incorporation of the rigid phenylacetylene (B144264) unit from this compound into a polymer backbone generally enhances its thermal stability. The thermal stability of a polymer, often assessed by thermogravimetric analysis (TGA), is the material's ability to resist decomposition at high temperatures. setaramsolutions.comtainstruments.com For poly(phenylacetylene) derivatives, the onset of thermal degradation is often observed at temperatures well above 200°C. researchgate.net For instance, some poly(phenylacetylene)s exhibit a 5% weight loss temperature (T₅%) in the range of 270-340°C. researchgate.net The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is also significantly influenced by the polymer's chemical structure. wur.nlspecialchem.commt.com The rigid nature of the this compound moiety is expected to lead to polymers with high glass transition temperatures. wur.nl

The mechanical properties of polymers, such as tensile strength and elastic modulus, are also influenced by the molecular structure. uobabylon.edu.iqmdpi.com The stiffness of the poly(arylacetylene) backbone contributes to higher tensile modulus, which is a measure of the material's stiffness. uobabylon.edu.iq However, the inherent rigidity can also lead to brittleness. To overcome this, this compound can be copolymerized with monomers containing flexible spacers to improve ductility and processability. The final mechanical properties are a result of factors including molecular weight, cross-linking, and crystallinity. uobabylon.edu.iq

Table 1: Representative Thermal Properties of Related Poly(phenylacetylene)s

| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA, 5% weight loss) |

| Poly(phenylacetylene) | ~130-170 °C | ~270-340 °C researchgate.net |

| Poly(p-phenylene vinylene) (PPV) | ~200-250 °C | >400 °C |

| Poly(4-ethynyl-phenylacetylene) | Not specified | Not specified |

Note: Data is for related polymer systems and serves as a general indicator of the expected properties for polymers derived from this compound. Actual values will vary based on molecular weight, polydispersity, and specific polymer architecture.

Development of Optoelectronic Polymers and Photoluminescent Materials

Polymers containing conjugated systems, such as those derived from this compound, often exhibit interesting optoelectronic properties, including photoluminescence. nih.gov Photoluminescence is the emission of light from a material after it has absorbed photons. nih.gov The efficiency of this process is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of emitted photons to absorbed photons. nih.govnih.goviupac.orgkobv.de

For conjugated polymers, the PLQY can be influenced by factors such as the rigidity of the polymer backbone, the nature of substituent groups, and the degree of intermolecular interaction in the solid state. nih.gov The ethoxy group on the this compound monomer can influence the electronic properties and solubility of the resulting polymer, which in turn affects its photoluminescent behavior. The development of materials with high PLQY is crucial for applications like organic light-emitting diodes (OLEDs). nih.gov

Table 2: Photoluminescence Properties of Representative Conjugated Polymers

| Polymer/Molecule | Emission Wavelength (nm) | Photoluminescence Quantum Yield (PLQY) |

| Perylene Diimide Derivatives | Varies (e.g., 530-650) | High, can exceed 80% in solution |

| Thiophene-S,S-dioxide Oligomers | Varies (e.g., 450-550) | Up to 70% in solid state nih.gov |

| Cyanine J-aggregates | ~600 | Can be enhanced from 5% to 60% nih.gov |

Note: This table provides examples of PLQY for different classes of luminescent organic materials to provide context. Specific values for poly(this compound) would require dedicated experimental measurement.

Fabrication of Liquid Crystalline Materials Utilizing this compound Moieties

Liquid crystal polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids. researchgate.net They possess ordered structures on a molecular level while still being able to flow. The rigid, rod-like structure of the tolane unit (diphenylacetylene), which can be formed from this compound, makes it an excellent mesogen for inducing liquid crystalline behavior. mdpi.com

By incorporating this compound into the side chains of a flexible polymer backbone (e.g., polyacrylate or polysiloxane), side-chain liquid crystal polymers (SCLCPs) can be created. mdpi.comicmab.es In these systems, the flexible polymer chain provides processability, while the pendant tolane-like mesogens self-assemble into ordered liquid crystalline phases, such as nematic or smectic phases. mdpi.comresearchgate.net The specific phase and the temperature range over which it is stable can be tuned by altering the length of the flexible spacer connecting the mesogen to the backbone and by modifying the terminal groups on the mesogen. frontiersin.orgnih.gov The ethoxy group of this compound can serve as a terminal group, influencing the mesophase behavior. frontiersin.org These materials are of interest for applications in displays and optical data storage. icmab.es

Branched and Hyperbranched Polymer Systems

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. researchgate.net They are known for their unique properties, such as low viscosity, high solubility, and globular structure. setaramsolutions.com One method to synthesize hyperbranched poly(arylacetylene)s is through the copolymerization of a monoyne, such as this compound, with a diyne comonomer (e.g., 1,4-diethynylbenzene). researchgate.net

In this approach, the diyne acts as a branching unit. researchgate.net The polymerization, often catalyzed by palladium or rhodium complexes, proceeds in a way that allows for the incorporation of the diyne with one of its acetylene groups reacting to extend the polymer chain, leaving the other acetylene group pendant. This pendant alkyne can then be incorporated into another growing chain, leading to a branched structure. researchgate.net By controlling the ratio of the monoyne to the diyne, the degree of branching can be tuned. researchgate.net The resulting hyperbranched polymers from this compound would possess a high density of ethoxy-functionalized peripheries, which could be further modified for specific applications.

Organic Electronic and Photonic Devices

The semiconducting and photoluminescent properties of polymers derived from this compound make them promising candidates for use in organic electronic and photonic devices. ossila.comsigmaaldrich.com

Organic light-emitting diodes (OLEDs) are devices that produce light from a thin film of an organic compound. ossila.comsigmaaldrich.comresearchgate.netnih.govmdpi.com The emissive layer of an OLED often consists of a host material doped with a fluorescent or phosphorescent emitter. ossila.comsigmaaldrich.com Polymers containing this compound moieties could potentially be used as either the host or the emissive material, depending on their specific electronic and photophysical properties. specialchem.comsigmaaldrich.comsmolecule.com Their ability to be processed from solution is a significant advantage for the fabrication of large-area and flexible devices. sigmaaldrich.com

Organic field-effect transistors (OFETs) are another key application area for organic semiconductors. libretexts.orgicmab.esieee-sensorsalert.orgjics.org.brrsc.orgumn.edu An OFET uses an organic semiconductor as the active channel material to control the flow of current between source and drain electrodes. ieee-sensorsalert.orgrsc.orgumn.edu Poly(arylacetylene)s, including those made from this compound, can exhibit p-type (hole-transporting) or n-type (electron-transporting) behavior depending on their electronic structure. The performance of an OFET is characterized by its charge carrier mobility and on/off ratio. libretexts.orgieee-sensorsalert.org The ordered packing of polymer chains, which can be influenced by the presence of liquid crystalline phases, can facilitate efficient charge transport and lead to higher mobility. rsc.org

Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are a class of materials that incorporate both organic and inorganic components, typically at the molecular or nanometer scale. rsc.org These materials are of significant interest because they can combine the distinct properties of both components—such as the processability and functionality of organic polymers with the thermal stability and mechanical strength of inorganic compounds—into a single, multifunctional material. rsc.orgaspbs.com Hybrid materials are generally categorized into two classes: Class I, where the organic and inorganic phases are linked by weak interactions like van der Waals or hydrogen bonds, and Class II, where they are connected by strong covalent bonds. nih.gov

The synthesis of these materials often utilizes low-temperature methods, such as the sol-gel process, which allows for a high degree of versatility in designing their final structure and properties. rsc.orgmdpi.com The properties of the resulting hybrid materials are highly dependent on the chemical composition, the nature of the interface between the two phases, and the dynamics within the blend. rsc.org

This compound serves as a crucial precursor for the organic component in certain Class II hybrid materials. Its terminal alkyne group is readily functionalized through various coupling reactions, enabling the creation of well-defined organic structures that can be chemically bonded to inorganic moieties. A notable example is its use in the synthesis of novel light-emitting materials based on pentafluorinated tolane fluorophores. nih.gov

In this context, researchers have successfully synthesized a series of pentafluorinated tolanes via a palladium-catalyzed Sonogashira cross-coupling reaction. nih.govacs.org This reaction efficiently creates a carbon-carbon triple bond between an aryl halide and a terminal alkyne. Specifically, this compound is reacted with iodopentafluorobenzene (B1205980) to produce a highly fluorinated tolane derivative. nih.govacs.org The resulting molecule is a hybrid structure where the this compound unit acts as the core of the light-emitting fluorophore. These molecules can then be incorporated into polymer side chains to develop thermally stable, solid-state light-emitting materials. nih.gov The ethoxy group on the phenyl ring can also be varied (e.g., methoxy (B1213986), propoxy) to fine-tune the photophysical properties of the final material. nih.govacs.org

| Reactant 1 (Alkyne) | Reactant 2 (Aryl Halide) | Reaction Type | Catalyst System | Product Class | Key Property |

|---|---|---|---|---|---|

| This compound | Iodopentafluorobenzene | Sonogashira Cross-Coupling | Pd(0) / CuI | Pentafluorinated Tolanes | Solid-State Light Emission |

| 4-Methoxyphenylacetylene | Iodopentafluorobenzene | Sonogashira Cross-Coupling | Pd(0) / CuI | Pentafluorinated Tolanes | Solid-State Light Emission |

| 4-Propoxyphenylacetylene | Iodopentafluorobenzene | Sonogashira Cross-Coupling | Pd(0) / CuI | Pentafluorinated Tolanes | Solid-State Light Emission |

The research demonstrates that incorporating these functional molecules into polymer side chains is a promising approach for developing thermally stable and efficient light-emitting materials. nih.gov This highlights the role of this compound as a fundamental building block for creating advanced, functional hybrid materials for applications in optics and electronics.

Advanced Composites and Nanomaterial Integration

Advanced composites are materials engineered from two or more constituent materials with significantly different physical or chemical properties which, when combined, produce a material with characteristics different from the individual components. mdpi.com They are widely used in demanding applications within the aerospace, automotive, and defense industries. advcmp.comadvancedcomposites.com A key area of development in composite science is the integration of nanomaterials to create multifunctional composites with enhanced performance. rsc.org By incorporating nanomaterials such as carbon nanotubes, graphene, or metallic nanoparticles into a polymer matrix, it is possible to significantly improve mechanical, thermal, electrical, and barrier properties. rsc.orgmdpi.commdpi.com

While direct research on integrating this compound into advanced composites is not extensively documented, its potential can be inferred from the properties of the polymers it can form. The polymerization of phenylacetylene and its derivatives leads to the formation of poly(phenylacetylene)s (PPAs), a class of polymers known for their rigid conjugated backbones. researchgate.netresearchgate.net A polymer derived from this compound, poly(this compound), would be expected to exhibit high thermal stability and stiffness due to this rigid structure.

Such a polymer could serve as a high-performance matrix material in advanced composites. The integration of reinforcing nanomaterials into a poly(this compound) matrix could lead to synergistic improvements in material properties. For instance, the incorporation of graphene or carbon nanotubes could enhance the electrical conductivity of the inherently semi-conducting polymer backbone, creating composites suitable for electromagnetic interference (EMI) shielding or electrostatic discharge applications. iaamonline.org The strong interfacial adhesion between the aromatic structure of the polymer and the graphitic surface of these nanomaterials could also lead to efficient load transfer, significantly boosting the mechanical strength and modulus of the composite. mdpi.com

| Nanomaterial Filler | Polymer Matrix | Potential Enhanced Property | Underlying Mechanism | Potential Application |

|---|---|---|---|---|

| Carbon Nanotubes (CNTs) | Poly(this compound) | Electrical Conductivity, Mechanical Strength | Percolation network of CNTs, efficient load transfer. iaamonline.org | Antistatic materials, reinforced structural components |

| Graphene | Poly(this compound) | Thermal Conductivity, Gas Barrier Properties, Dielectric Loss | High intrinsic thermal conductivity of graphene, tortuous path for gas molecules, interfacial polarization. iaamonline.org | Thermal management, packaging films, microwave absorption |

| Silica (B1680970) Nanoparticles | Poly(this compound) | Hardness, Wear Resistance, Modulus | Dispersion of hard inorganic particles within the polymer matrix. scispace.com | Scratch-resistant coatings, structural components |

The functional ethoxy group of this compound could also be leveraged to improve the dispersion of certain nanomaterials within the polymer matrix, preventing agglomeration and ensuring the development of a composite with uniform properties. encyclopedia.pub The ability to tailor the polymer structure at the monomer level with molecules like this compound provides a powerful tool for designing the next generation of advanced composites with precisely engineered functionalities.

Catalysis Research and Development Involving 4 Ethoxyphenylacetylene

Exploration of 4-Ethoxyphenylacetylene in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers high selectivity and mild reaction conditions for transformations involving this compound. youtube.comlibretexts.org A primary example is the Sonogashira coupling reaction, a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

In a typical Sonogashira coupling involving this compound, a palladium complex, often in conjunction with a copper(I) co-catalyst, facilitates the reaction in the presence of a base. This method is widely employed for the synthesis of disubstituted alkynes and is a cornerstone in the construction of complex organic molecules.

Gold(I) complexes are also prominent homogeneous catalysts for the activation of the alkyne's π-bond. rsc.orgnih.gov These catalysts are highly electrophilic and can activate alkynes toward nucleophilic attack under mild conditions. nih.gov The reactivity and selectivity of these gold catalysts can be fine-tuned through the modification of ligands attached to the metal center. nih.gov

| Reaction Type | Catalyst System | Key Features |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI / Base (e.g., Triethylamine) | Forms C(sp)-C(sp²) bonds; widely used for synthesizing complex arylalkynes. |

| Alkyne Hydration | Cationic Au(I)-NHC complexes | Activates the alkyne for nucleophilic attack by water. rsc.org |

| Alkyne Hydroamination | Gold(I) complexes | Catalyzes the addition of amines across the triple bond with regioselectivity based on electronic factors. nih.gov |

Table 1: Examples of Homogeneous Catalytic Reactions involving Alkynes like this compound.

Investigation of this compound in Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. openaccessjournals.comchemguide.co.uk This approach is crucial in many industrial processes due to the ease of separating and recycling the catalyst. numberanalytics.comoatext.com For this compound, heterogeneous catalysis is primarily used for hydrogenation reactions.

In catalytic hydrogenation, hydrogen gas is added across the carbon-carbon triple bond in the presence of a metal catalyst. libretexts.org The reaction occurs on the surface of the catalyst, where both hydrogen and the alkyne are adsorbed. libretexts.orglibretexts.org Common catalysts include finely divided metals such as platinum, palladium, and nickel, often deposited on an inert support like carbon, alumina (B75360) (Al₂O₃), or calcium carbonate to maximize the surface area. libretexts.org